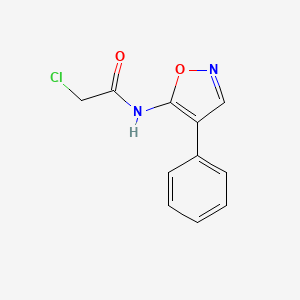

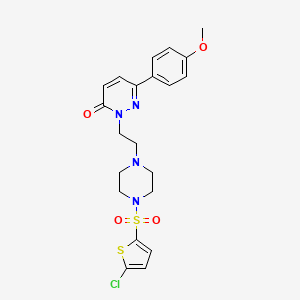

2-chloro-N-(4-phenyl-1,2-oxazol-5-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

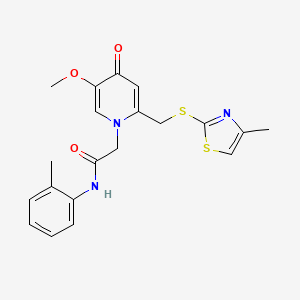

2-chloro-N-(4-phenyl-1,2-oxazol-5-yl)acetamide is a compound that contains an oxazole ring. Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increased in the past few years .

Synthesis Analysis

The synthesis of oxazole derivatives has been an interesting field for a long time . Oxazoles are a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Molecular Structure Analysis

Oxazoles have a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The analysis of its crystal structure shows the presence of N-H…O hydrogen bonds between the molecules .Chemical Reactions Analysis

Oxazole undergoes various reactions such as donor–acceptor , intramolecular nucleophilic substitution , photochemical reaction , arylation , cycloaddition , oxidation , transformation , dimerization , etc .科学的研究の応用

Design and Synthesis for Biological Activities

This compound has been used in the design and synthesis of novel chemical entities with potential biological activities. For instance, its derivatives have been explored for analgesic, anti-inflammatory, and anticancer properties.

Analgesic and Anti-inflammatory Activities : A study involved synthesizing novel derivatives of quinazolinyl acetamides, starting from a compound structurally similar to 2-chloro-N-(4-phenyl-1,2-oxazol-5-yl)acetamide, which showed potent analgesic and anti-inflammatory activities. These compounds demonstrated only mild ulcerogenic potential compared to aspirin, indicating their potential as safer alternatives for pain and inflammation management (Alagarsamy et al., 2015).

Anticancer Agents : Another application involved the synthesis of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. These compounds, derived from a precursor similar to this compound, showed high selectivity and potent activity against human lung adenocarcinoma cells, highlighting their potential in cancer therapy (Evren et al., 2019).

Radiosynthesis for Metabolism Studies

Compounds structurally related to this compound have been radiolabeled for studies on their metabolism and mode of action. This includes the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, which are essential for understanding their environmental fate and biological impact (Latli & Casida, 1995).

Antibacterial and Antifungal Screening

A range of acetamide derivatives, including those synthesized from chloro-N-(4-phenyl-1,2-oxazol-5-yl)acetamide, have been evaluated for their antimicrobial properties. These studies aim to discover new antibacterial and antifungal agents with novel mechanisms of action and improved efficacy (MahyavanshiJyotindra et al., 2011).

特性

IUPAC Name |

2-chloro-N-(4-phenyl-1,2-oxazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c12-6-10(15)14-11-9(7-13-16-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNCTDRHCGNCKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(ON=C2)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2643244.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-5-hydroxy-N-methylpyridine-3-carboxamide](/img/structure/B2643246.png)

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2643248.png)

![N-ethyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2643251.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2643253.png)

![Tert-butyl N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)carbamate](/img/structure/B2643265.png)